An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-amyl Peroxide
An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-amyl Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-amyl peroxide (DTAP) is an organic peroxide that serves as a valuable initiator for polymerization reactions and as a cross-linking agent in various industrial applications. Its thermal stability and decomposition kinetics make it a subject of interest in materials science and chemical synthesis. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of di-tert-amyl peroxide, intended to support research and development activities in related fields.
Synthesis of Di-tert-amyl Peroxide
The most common and efficient method for the synthesis of di-tert-amyl peroxide involves the acid-catalyzed reaction of tert-amyl alcohol (2-methyl-2-butanol) with hydrogen peroxide.[1][2] Sulfuric acid is a commonly employed catalyst in this reaction.[2] An alternative synthetic route involves the reaction of tert-amylene with tert-amyl hydroperoxide.[3]
Experimental Protocol: Synthesis from 2-Methyl-2-butanol and Hydrogen Peroxide[2]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
70% Hydrogen peroxide (H₂O₂)
-
70% Sulfuric acid (H₂SO₄)
-
10% Sodium hydroxide (NaOH) solution
-
Deionized water
Equipment:
-
1 L four-necked flask
-
Mechanical stirrer
-
Thermometer
-
Efficient condenser
-
Dropping funnels (2)
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Charge a 1 L four-necked flask, equipped with a mechanical stirrer, thermometer, and an efficient condenser, with 400 g (4.54 moles) of 2-methyl-2-butanol.
-
Bring the temperature of the flask contents to 40°C.
-
Simultaneously, add 115.8 g (2.383 moles) of 70% hydrogen peroxide and 453.4 g (3.236 moles) of 70% sulfuric acid dropwise over a period of 60 minutes, while maintaining the reaction temperature at 40°C.
-
After the addition is complete, continue stirring the reaction mixture for 6 hours at 40°C.
-
Stop the stirring and allow the phases to separate.
-
Separate the upper organic layer, which contains the crude di-tert-amyl peroxide.
-
Wash the crude product with equal portions of 10% sodium hydroxide solution to neutralize any remaining acid catalyst.
-
Further wash the organic layer with deionized water until the washings are neutral.
-
Purify the washed product by rectification under vacuum to obtain pure di-tert-amyl peroxide.
Characterization of Di-tert-amyl Peroxide
A thorough characterization of di-tert-amyl peroxide is essential to confirm its identity and purity. This involves the determination of its physical properties and analysis using various spectroscopic techniques.
Physical and Chemical Properties
Several key physical and chemical properties of di-tert-amyl peroxide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [4] |
| Molecular Weight | 174.3 g/mol | [4] |
| Appearance | Colorless to slightly yellowish liquid | [3][5] |
| Boiling Point | 146 °C | [3] |
| Density | 0.818 g/cm³ at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.409 | [3] |
| Flash Point | 29 °C | [3] |
| Solubility in Water | Practically insoluble | [3] |
| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | [4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of di-tert-amyl peroxide is expected to show three main signals corresponding to the methyl protons of the ethyl group, the methylene protons of the ethyl group, and the methyl protons directly attached to the quaternary carbon.
-
A triplet for the methyl protons of the ethyl group.
-
A quartet for the methylene protons of the ethyl group.
-
A singlet for the six methyl protons.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. Based on computational models for tert-butyl peroxides, the chemical shifts can be predicted.[7]
Infrared (IR) Spectroscopy
The IR spectrum of di-tert-amyl peroxide is expected to exhibit characteristic absorption bands for C-H and C-O stretching vibrations. The O-O stretching vibration in peroxides is typically weak and can be difficult to observe.[8] Analysis of the closely related di-tert-butyl peroxide shows strong C-H stretching bands around 2980 cm⁻¹ and various C-H bending and rocking vibrations in the fingerprint region.[9]
Mass Spectrometry (MS)
Logical Relationships in Synthesis and Decomposition
The following diagrams illustrate the key steps in the synthesis and the primary thermal decomposition pathway of di-tert-amyl peroxide.
References
- 1. Di-tert-amyl peroxide | 10508-09-5 | Benchchem [benchchem.com]
- 2. Di-tert-amyl peroxide synthesis - chemicalbook [chemicalbook.com]
- 3. Di-tert-pentylperoxid – Wikipedia [de.wikipedia.org]
- 4. nbi.ku.dk [nbi.ku.dk]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Di-tert-butyl peroxide [webbook.nist.gov]
- 9. Di-tert-butyl peroxide(110-05-4)FT-IR [m.chemicalbook.com]
- 10. Di-tert-butyl peroxide | C8H18O2 | CID 8033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Di-tert-butyl peroxide [webbook.nist.gov]
- 12. massbank.eu [massbank.eu]
